molecular formula C36H48N8O11S B15171129 L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine CAS No. 915789-60-5

L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine

Cat. No.: B15171129
CAS No.: 915789-60-5
M. Wt: 800.9 g/mol
InChI Key: HGCNJQIDOVXXNF-OPTNVNFUSA-N
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Description

L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine is a peptide composed of six amino acids: threonine, serine, tyrosine, tyrosine, methionine, and histidine. This compound is part of a larger class of peptides that play crucial roles in various biological processes due to their unique sequences and structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS with automated peptide synthesizers. This allows for high-throughput synthesis and ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Mutagenesis reagents like oligonucleotides and DNA polymerases.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific sequence and structure of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-L-seryl-L-tyrosyl-L-tyrosyl-L-methionyl-L-histidine is unique due to its specific sequence, which imparts distinct biochemical properties and biological activities. Its combination of amino acids allows it to participate in specific interactions and reactions that may not be possible with other peptides.

Properties

CAS No.

915789-60-5

Molecular Formula

C36H48N8O11S

Molecular Weight

800.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C36H48N8O11S/c1-19(46)30(37)35(53)44-29(17-45)34(52)42-27(14-21-5-9-24(48)10-6-21)33(51)41-26(13-20-3-7-23(47)8-4-20)32(50)40-25(11-12-56-2)31(49)43-28(36(54)55)15-22-16-38-18-39-22/h3-10,16,18-19,25-30,45-48H,11-15,17,37H2,1-2H3,(H,38,39)(H,40,50)(H,41,51)(H,42,52)(H,43,49)(H,44,53)(H,54,55)/t19-,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

HGCNJQIDOVXXNF-OPTNVNFUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCSC)C(=O)NC(CC3=CN=CN3)C(=O)O)N)O

Origin of Product

United States

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